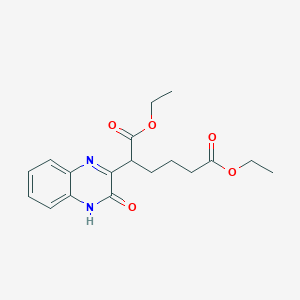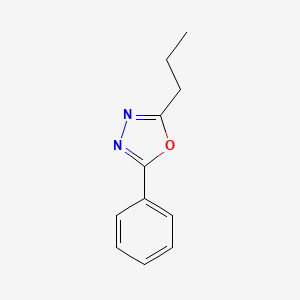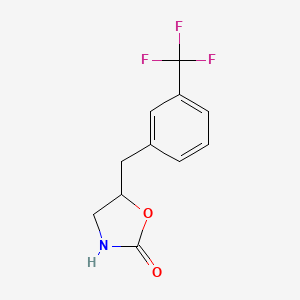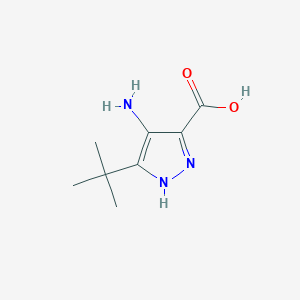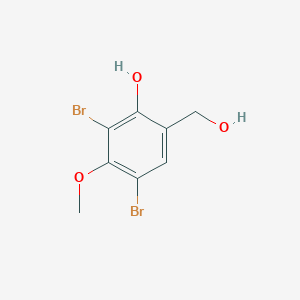
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is an organic compound with the molecular formula C8H8Br2O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol typically involves the bromination of 3-methoxyphenol followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,4-Dibromo-6-(carboxymethyl)-3-methoxyphenol.
Reduction: 2,4-Dibromo-3-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated phenol structure which can interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in biological systems, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-6-(hydroxymethyl)phenol: Lacks the methoxy group, which can affect its reactivity and applications.
2,4-Dibromo-3-methoxyphenol: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.
2,6-Dibromo-4-(hydroxymethyl)phenol:
Uniqueness
2,4-Dibromo-6-(hydroxymethyl)-3-methoxyphenol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability
Eigenschaften
CAS-Nummer |
195392-55-3 |
|---|---|
Molekularformel |
C8H8Br2O3 |
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
2,4-dibromo-6-(hydroxymethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2,11-12H,3H2,1H3 |
InChI-Schlüssel |
TWDXRSUVLXFFJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1Br)O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


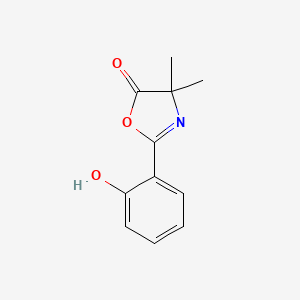
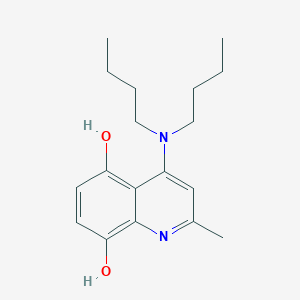
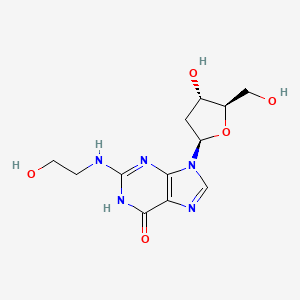
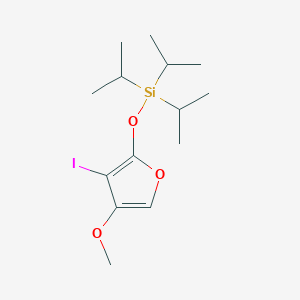
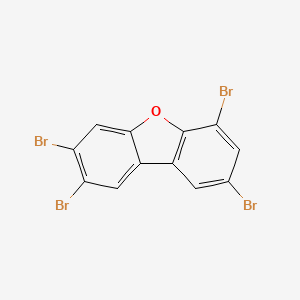
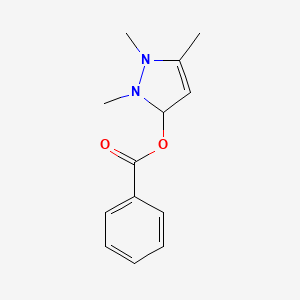

![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
